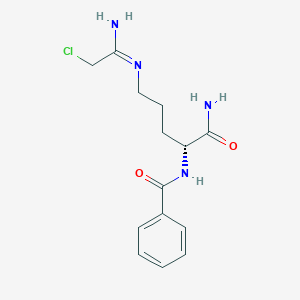

D-Cl-amidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H19ClN4O2 |

|---|---|

Molecular Weight |

310.78 g/mol |

IUPAC Name |

N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m1/s1 |

InChI Key |

BPWATVWOHQZVRP-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of D-Cl-amidine on Protein Arginine Deiminase 1 (PAD1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which D-Cl-amidine, a potent and selective inhibitor, targets Protein Arginine Deiminase 1 (PAD1). This document consolidates key quantitative data, details experimental protocols for assessing its activity, and illustrates the inhibitory pathway.

Core Mechanism of Action

This compound is a d-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine.[1] It functions as a mechanism-based, irreversible inhibitor of PAD1.[2] The core of its action lies in the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[3] This modification effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on substrate proteins.[4][5] The inversion of stereochemistry from the L- to the D-amino acid form in this compound significantly enhances its selectivity for PAD1 over other PAD isozymes.[1]

The inhibition of PAD1 by this compound has been shown to have significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][6][7] This pro-apoptotic effect is evidenced by the increased activity of caspase-3 in cells treated with this compound.[1][6][7]

Quantitative Inhibition Data

The potency and selectivity of this compound against various PAD isozymes have been quantitatively characterized. The following tables summarize the key inhibitory parameters.

Table 1: Inactivation Efficiency of this compound against PAD Isozymes

| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 | Reference |

| PAD1 | 13500 | - | [1] |

| PAD2 | < 270 | > 50-fold | [1] |

| PAD3 | < 67.5 | > 200-fold | [1] |

| PAD4 | 1350 | 10-fold | [1] |

Table 2: Comparative IC50 Values for Cl-amidine (L-isomer)

| PAD Isozyme | IC50 (μM) | Reference |

| PAD1 | 0.8 | [3][8] |

| PAD3 | 6.2 | [3][8] |

| PAD4 | 5.9 | [3][8] |

Note: Specific IC50 values for this compound are not as commonly reported as the more descriptive kinact/KI values for mechanism-based inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with PAD1.

1. In Vitro PAD Activity and Inhibition Assay

-

Objective: To determine the enzymatic activity of PAD1 and its inhibition by this compound.

-

Principle: This assay measures the rate of citrulline production from a synthetic or protein substrate. The inhibition is quantified by observing the decrease in product formation in the presence of the inhibitor.

-

Materials:

-

Recombinant human PAD1 enzyme.

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate like acetylated histone H4 peptide (AcH4-5).

-

Reaction Buffer: e.g., 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT.

-

Detection Reagent: A colorimetric reagent for citrulline detection (e.g., a modified Fearon reaction using diacetyl monoxime).

-

This compound stock solution (in a suitable solvent like DMSO).

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the PAD1 enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., BAEE).

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the colorimetric detection reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the rate of citrulline formation and determine the inhibitory parameters (e.g., IC50 or kinact/KI) by plotting the reaction rates against the inhibitor concentrations.

-

2. Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability of PAD1-expressing cells.

-

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

PAD1-expressing cell line (e.g., MDA-MB-231 breast cancer cells).[1]

-

Complete cell culture medium.

-

This compound.

-

MTT or WST-1 reagent.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 200-400 μM) and a vehicle control.[6][7]

-

Incubate the cells for a specified duration (e.g., 24-72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

3. Caspase-3 Activity Assay

-

Objective: To determine if the this compound-induced cell death is mediated by apoptosis through the activation of caspase-3.

-

Principle: This assay uses a specific caspase-3 substrate that, when cleaved, releases a fluorescent or colorimetric molecule.

-

Materials:

-

PAD1-expressing cell line.

-

This compound.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Assay buffer.

-

-

Procedure:

-

Treat the cells with this compound as described in the cell viability assay.

-

Lyse the cells to release the cellular contents, including caspases.

-

Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.

-

Incubate the reaction at 37°C.

-

Measure the fluorescence or absorbance over time.

-

The rate of increase in the signal is proportional to the caspase-3 activity.

-

Visualizations

Mechanism of PAD1 Inactivation by this compound

Caption: Mechanism of PAD1 inactivation by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on PAD1.

References

- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

What is the PAD1 selectivity of D-Cl-amidine?

An In-Depth Technical Guide to the PAD1 Selectivity of D-Cl-amidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of this compound, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). This compound is a stereoisomer of the well-characterized pan-PAD inhibitor, L-Cl-amidine. The inversion of stereochemistry from the L-amino acid to a D-amino acid scaffold confers remarkable selectivity for PAD1 over other active PAD isozymes. This document summarizes the quantitative inhibitory data, details the experimental protocols for its determination, and illustrates a key signaling pathway involving PAD1.

Data Presentation: Isozyme Selectivity

The inhibitory potency of this compound and its parent compound, L-Cl-amidine, has been evaluated against the four active human PAD isozymes (PAD1, PAD2, PAD3, and PAD4). The data are presented as inactivation efficiency (k_inact_/K_I_), a measure that reflects the covalent modification of the enzyme by the inhibitor. For comparison, the half-maximal inhibitory concentration (IC50) values for the pan-PAD inhibitor L-Cl-amidine are also provided.

Table 1: Inhibitory Potency (k_inact_/K_I_) of this compound against PAD Isozymes [1]

| Compound | PAD1 (M⁻¹min⁻¹) | PAD2 (M⁻¹min⁻¹) | PAD3 (M⁻¹min⁻¹) | PAD4 (M⁻¹min⁻¹) |

| This compound | 13,500 | <100 | 1,210 | 1,350 |

As reported in Bicker et al., 2012. A lower value or "<100" indicates weaker inhibition.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of L-Cl-amidine [2]

| Compound | PAD1 (μM) | PAD3 (μM) | PAD4 (μM) |

| L-Cl-amidine | 0.8 | 6.2 | 5.9 |

As the data indicates, this compound preferentially inhibits PAD1 by at least 10-fold over other PAD isozymes, establishing it as a potent and highly selective PAD1 inhibitor[1].

Experimental Protocols

The determination of inhibitory constants such as k_inact_/K_I_ and IC50 for PAD inhibitors is critical for assessing their potency and selectivity. Below is a detailed methodology for a continuous spectrophotometric assay commonly used for this purpose.

Protocol: In Vitro Continuous Spectrophotometric PAD Activity Assay

This assay measures the rate of ammonia production during the deimination of an arginine-containing substrate. The release of ammonia is coupled to the glutamate dehydrogenase (GDH)-catalyzed reductive amination of α-ketoglutarate, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously and is directly proportional to PAD activity.

Materials:

-

Recombinant human PAD1, PAD2, PAD3, or PAD4 enzyme

-

This compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Calcium Chloride (CaCl₂)

-

Dithiothreitol (DTT)

-

α-ketoglutarate (α-KG)

-

Nicotinamide adenine dinucleotide (NADH)

-

Glutamate dehydrogenase (GDH) enzyme

-

UV/Vis Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent plates or cuvettes

Procedure for IC50 Determination:

-

Prepare Reagent Mix: Prepare a master mix in Assay Buffer containing 10 mM CaCl₂, 2.5 mM DTT, 8.5 mM α-KG, 0.22 mM NADH, and 8.4 U/mL GDH.

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent to cover a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a solvent-only control (0 µM inhibitor).

-

Enzyme Preparation: Dilute the stock solution of the specific PAD isozyme to a working concentration in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Assay Reaction: a. To each well of the microplate or cuvette, add the Reagent Mix. b. Add a small volume of the diluted inhibitor or solvent control. c. Add the substrate (BAEE) to a final concentration of 10 mM. d. Equilibrate the plate/cuvette to 37°C for 5 minutes. e. Initiate the reaction by adding the diluted PAD enzyme to each well.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using the spectrophotometer.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Normalize the velocities to the solvent-only control (representing 100% activity). c. Plot the percentage of PAD activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Procedure for k_inact_/K_I_ Determination:

To determine the kinetic parameters for irreversible inhibitors like this compound, a time-dependent inactivation assay is performed.

-

Enzyme-Inhibitor Incubation: Incubate the PAD enzyme (e.g., 2.0 µM) with various concentrations of this compound in a buffer containing 50 mM HEPES, 10 mM CaCl₂, and 2 mM DTT (pH 7.6) at 37°C.

-

Time-Point Aliquots: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the enzyme-inhibitor mixture.

-

Measure Residual Activity: Immediately dilute the aliquot into the continuous spectrophotometric assay mixture (described above) and measure the residual enzyme activity.

-

Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percent remaining activity against the incubation time. The slope of this line represents the pseudo-first-order rate constant (k_obs_). b. Plot the calculated k_obs_ values against the inhibitor concentrations. The slope of this second plot represents the second-order rate of inactivation (k_inact_/K_I_).

Signaling Pathway Visualization

Recent research has elucidated a role for PAD1 in promoting cancer progression. In triple-negative breast cancer (TNBC), PAD1 is often overexpressed. It directly interacts with and citrullinates MEK1 (Mitogen-activated protein kinase kinase 1). This post-translational modification disrupts the phosphorylation of ERK1/2 by MEK1, leading to an increase in the expression of Matrix Metalloproteinase 2 (MMP2), which facilitates cancer cell invasion and metastasis.

Caption: PAD1 signaling pathway in triple-negative breast cancer.

Caption: Workflow for IC50 determination of a PAD inhibitor.

References

The Role of D-Cl-amidine in Protein Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein citrullination, the post-translational conversion of arginine to citrulline, is a critical biological process catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs). Dysregulation of PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as cancer. D-Cl-amidine has emerged as a key pharmacological tool and potential therapeutic agent for its ability to inhibit PAD enzymes. This technical guide provides an in-depth overview of the role of this compound in protein citrullination, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Protein Citrullination and PAD Enzymes

Protein citrullination is a post-translational modification that results in the loss of a positive charge from the arginine residue, leading to significant alterations in protein structure and function.[1] This modification is catalyzed by five calcium-dependent PAD isozymes in humans (PAD1, PAD2, PAD3, PAD4, and PAD6), each with distinct tissue distribution and substrate specificities.[2] Under physiological conditions, citrullination is involved in processes such as skin keratinization, embryonic development, and gene regulation. However, aberrant citrullination has been linked to the pathology of diseases like rheumatoid arthritis, lupus, ulcerative colitis, and various cancers.[2][3]

This compound: A Pan-PAD Inhibitor

This compound is a haloacetamidine-based, irreversible inhibitor of PAD enzymes. It acts as a pan-PAD inhibitor, targeting multiple isoforms of the enzyme. The chloroacetamidine "warhead" of the molecule covalently modifies a critical cysteine residue within the active site of the PAD enzyme, leading to its irreversible inactivation.[4] This inhibition prevents the conversion of arginine to citrulline, thereby reducing overall protein citrullination.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various PAD isoforms has been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a pan-PAD inhibitor, with a notable potency for PAD1.

| PAD Isoform | IC50 (μM) | Reference |

| PAD1 | 0.8 | [5][6] |

| PAD3 | 6.2 | [5][6] |

| PAD4 | 5.9 | [5][6] |

Experimental Protocols

In Vitro PAD Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PAD activity using a fluorometric assay kit.

Materials:

-

Recombinant human PAD4 enzyme

-

PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2 mM DTT)

-

PAD Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)

-

This compound

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 355-365 nm, Emission: 445-455 nm)

Procedure:

-

Prepare a serial dilution of this compound in PAD Assay Buffer.

-

In a 96-well plate, add 20 µL of diluted PAD4 enzyme to each well, except for the background control wells.

-

Add 5 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the PAD substrate to all wells.

-

Incubate the plate for 20 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 50 µL of the developer solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[4]

Western Blot Analysis of Protein Citrullination

This protocol describes the detection of citrullinated proteins in cell lysates or tissue homogenates by Western blotting.

Materials:

-

Cells or tissues treated with or without this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Anti-modified citrulline antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissues in lysis buffer and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-modified citrulline primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[7][8]

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol details a method to assess the effect of this compound on NET formation in isolated human neutrophils.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

-

This compound

-

DNA-binding dye (e.g., SYTOX Green)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed isolated neutrophils in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Stimulate NET formation by adding PMA (e.g., 100 nM) to the wells.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add the DNA-binding dye (e.g., SYTOX Green) to each well to stain the extracellular DNA of the NETs.

-

Quantify NET formation by measuring the fluorescence intensity using a plate reader or by capturing and analyzing images using a fluorescence microscope.[9][10][11]

Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol provides a method to evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Dextran sulfate sodium (DSS)

-

This compound

-

Animal housing and care facilities

Procedure:

-

Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Administer this compound or a vehicle control to the mice daily via intraperitoneal (IP) injection (e.g., 75 mg/kg) or oral gavage (e.g., 5-75 mg/kg).[12][13][14]

-

Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, sacrifice the mice and collect colon tissues for histological analysis, measurement of colon length, and assessment of protein citrullination by Western blot.

Signaling Pathways and Cellular Effects of this compound

This compound, through its inhibition of PAD enzymes, modulates several key signaling pathways and cellular processes, including apoptosis and inflammation.

Induction of Apoptosis

In various cancer cell lines, this compound has been shown to induce apoptosis.[5] This pro-apoptotic effect is often linked to the activation of the p53 tumor suppressor pathway. Inhibition of PADs can lead to the expression of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which promotes cell cycle arrest and apoptosis.[15]

Modulation of Inflammatory Signaling

This compound can also impact inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation. There is complex crosstalk between the p53 and NF-κB pathways, where they can have opposing effects on cell survival and apoptosis.[16][17] By influencing p53 activity, this compound may indirectly modulate NF-κB signaling, contributing to its anti-inflammatory effects observed in preclinical models.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflow: In Vitro PAD Inhibition

Caption: Workflow for in vitro PAD inhibition assay.

Experimental Workflow: Western Blot for Citrullination

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a valuable tool for studying the role of protein citrullination in health and disease. Its ability to irreversibly inhibit a broad range of PAD enzymes allows for the elucidation of the downstream consequences of reduced citrullination. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting protein citrullination with this compound and other novel PAD inhibitors. A deeper understanding of the intricate signaling networks modulated by this compound will be crucial for its successful translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. appliedbiomics.com [appliedbiomics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Protein citrullination marks myelin protein aggregation and disease progression in mouse ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. intjmorphol.com [intjmorphol.com]

- 12. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of p53 and NF-κB signaling in modulating the cardiomyocyte fate during hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Cl-amidine's Impact on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone citrullination, an epigenetic modification involving the conversion of arginine residues to citrulline, is increasingly recognized for its significant role in gene regulation and various pathological processes. This post-translational modification is catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). The dysregulation of PAD activity and subsequent aberrant histone citrullination has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer. D-Cl-amidine, a potent and selective inhibitor of PAD1, has emerged as a critical tool for investigating the functional consequences of inhibiting this pathway. This technical guide provides an in-depth overview of the effects of this compound on histone citrullination, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

This compound: Mechanism of Action and Selectivity

This compound is a d-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine. It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[1] A key feature of this compound is its enhanced selectivity for PAD1 over other PAD isozymes.[2] This selectivity provides a more targeted approach to dissecting the specific roles of PAD1 in cellular processes.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound against various PAD isozymes have been characterized using kinetic analyses. The kinact/KI value is a measure of the inactivation efficiency of an irreversible inhibitor.

| Inhibitor | Target PAD Isozyme | kinact/KI (M-1min-1) | Selectivity over PAD2 | Selectivity over PAD3 | Selectivity over PAD4 | Reference |

| This compound | PAD1 | 13,500 | ~50-fold | ~200-fold | ~10-fold | [2] |

| L-Cl-amidine | PAD1 | - | ~3-fold | - | ~3-fold |

Table 1: Inactivation efficiency and selectivity of this compound and its L-stereoisomer against PAD isozymes.

Effects of this compound on Histone Citrullination and Cellular Processes

By selectively inhibiting PAD1, this compound has been shown to modulate histone citrullination and downstream cellular events. While much of the direct research on histone citrullination has been conducted with the parent compound, Cl-amidine, the principles of PAD inhibition and its effect on reducing citrullinated histones are applicable. Studies using Cl-amidine have demonstrated a significant reduction in the levels of citrullinated histone H3 (H3cit) in various cellular and in vivo models.[3][4]

For instance, in a murine sepsis model, treatment with Cl-amidine significantly diminished the abundance of H3cit in both peritoneal cells and peritoneal fluid.[3] Similarly, in glioblastoma cell lines, Cl-amidine treatment led to a reduction in deiminated histone H3 levels.[4]

In PAD1-expressing triple-negative MDA-MB-231 breast cancer cells, this compound has been shown to decrease cell viability and induce apoptosis, suggesting that PAD1 activity is crucial for the survival of these cancer cells.[2][5]

| Cell Line | Treatment | Effect | Concentration | Reference |

| MDA-MB-231 | This compound | Decreased cell viability | 200-400 µM | [2][5] |

| MDA-MB-231 | This compound | Increased caspase 3 activity (apoptosis) | 200-400 µM | [2] |

Table 2: Cellular effects of this compound in a PAD1-expressing cancer cell line.

Signaling Pathway of PAD Inhibition by this compound

The following diagram illustrates the proposed signaling pathway, from the inhibition of PAD1 by this compound to its downstream effects on chromatin structure and gene expression.

This compound inhibits PAD1, reducing histone citrullination and altering gene expression.

Experimental Protocols

Western Blot Analysis of Histone Citrullination

This protocol outlines the steps for detecting changes in histone H3 citrullination in cells treated with this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

2. Histone Extraction (Acid Extraction Method):

-

Harvest cells by scraping and centrifuge at 1,200 rpm for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for at least 1 hour or overnight at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the protein pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in distilled water.

3. SDS-PAGE and Western Blotting:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C. Use an antibody against total histone H3 as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Workflow for analyzing histone citrullination via Western blot.

Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones

This protocol details the steps to investigate the localization of citrullinated histones at specific genomic regions following this compound treatment.

1. Cell Culture and Cross-linking:

-

Culture and treat cells with this compound as described for the Western blot protocol.

-

Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate a portion of the chromatin with an antibody specific for citrullinated histone H3 (or a negative control IgG) overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 2 hours.

-

Pellet the beads by centrifugation and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.

References

- 1. mdpi.com [mdpi.com]

- 2. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Rise of a Selective Inhibitor: A Technical Guide to the Discovery and Development of D-Cl-amidine

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from the limitations of first-generation pan-PAD inhibitors to the targeted approach offered by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Need for PAD Isoform Selectivity

The protein arginine deiminase (PAD) enzyme family, which catalyzes the post-translational modification of arginine to citrulline, has emerged as a significant therapeutic target in a range of diseases, including autoimmune disorders and cancers.[1] Early therapeutic strategies focused on pan-PAD inhibitors, such as Cl-amidine, which demonstrated efficacy in various animal models of disease, including rheumatoid arthritis, lupus, and ulcerative colitis.[2] However, the lack of isoform specificity of these first-generation inhibitors presented challenges in dissecting the precise roles of individual PAD enzymes in disease pathology and raised concerns about potential off-target effects.[2] This necessitated the development of more selective inhibitors to advance the field.

Discovery and Development of this compound

This compound was developed through a strategic modification of the original Cl-amidine structure. The key innovation was the inversion of the stereochemistry at the α-carbon of the ornithine backbone from the natural L-configuration to the D-configuration.[3] This seemingly subtle change had a profound impact on the inhibitor's selectivity, particularly for PAD1.

Enhanced Selectivity for PAD1

The D-amino acid-based structure of this compound resulted in a significant increase in selectivity for PAD1 over other PAD isoforms.[3] This enhanced selectivity is crucial for its potential as a targeted therapeutic and as a chemical probe to elucidate the specific functions of PAD1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in cellulo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| PAD Isoform | kinact/KI (M-1min-1) | Fold Selectivity vs. PAD1 |

| PAD1 | 13,500[3] | 1 |

| PAD2 | <300 | >45 |

| PAD3 | <300 | >45 |

| PAD4 | 1,300 | 10.4 |

Data sourced from Bicker, K. L., et al. (2012).[3]

Table 2: In Cellulo Efficacy of this compound in MDA-MB-231 Cells

| Concentration (µM) | % Cell Viability (relative to control) | Fold Increase in Caspase 3 Activity |

| 200 | Significantly Decreased[3] | ~2.0[3] |

| 400 | Significantly Decreased[3] | ~2.5[3] |

Data sourced from Bicker, K. L., et al. (2012).[3]

Table 3: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose (mg/kg) | Serum Concentration at 2h | Serum Concentration at 4h |

| Intravenous (IV) | 2.5 | ~21 nM[3] | ~10 nM[3] |

| Intraperitoneal (IP) | 10 | Not Reported | ~10 nM[3] |

Data sourced from Bicker, K. L., et al. (2012).[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound.

PAD Inhibition Assay (Kinetic Analysis)

-

Enzyme Preparation: Recombinant human PAD1, PAD2, PAD3, and PAD4 are expressed and purified.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with CaCl2 and dithiothreitol (DTT).

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Reaction Initiation: The PAD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. The reaction is initiated by the addition of a substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).

-

Detection: The rate of citrulline formation is monitored over time using a colorimetric method that detects the ammonia produced during the reaction.

-

Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the kinetic parameters kinact (rate of inactivation) and KI (inhibition constant). The ratio kinact/KI is calculated to represent the potency of the irreversible inhibitor.

Cell Viability Assay (MTT Assay)

-

Cell Culture: MDA-MB-231 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 200 µM and 400 µM) or a vehicle control and incubated for a specified period (e.g., 96 hours).[3][4]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

-

Cell Lysis: MDA-MB-231 cells, treated with this compound or a vehicle control, are harvested and lysed using a specific cell lysis buffer to release cellular contents.[5]

-

Lysate Preparation: The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

Caspase-3 Substrate Addition: The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[5]

-

Fluorescence Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorescent AMC molecule. The fluorescence is measured over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

-

Data Analysis: The rate of increase in fluorescence is proportional to the caspase-3 activity. The results are often expressed as a fold change in activity compared to the vehicle-treated control.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., saline or PBS) and administered to the mice via intravenous (IV) or intraperitoneal (IP) injection at a specified dose.[3]

-

Blood Sampling: At various time points post-administration (e.g., 0, 0.5, 1, 2, 4 hours), blood samples are collected from the mice.

-

Plasma/Serum Preparation: The blood samples are processed to obtain plasma or serum.

-

Compound Extraction: The this compound is extracted from the plasma/serum samples using an appropriate organic solvent.

-

LC-MS/MS Analysis: The concentration of this compound in the extracted samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The serum concentration of this compound is plotted against time to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the study of this compound.

Caption: this compound inhibits PAD1, leading to increased Caspase-3 activation and apoptosis.

Caption: Experimental workflow for the development and characterization of this compound.

Conclusion

This compound represents a significant advancement in the field of PAD inhibitors. Its targeted inhibition of PAD1, coupled with its demonstrated in cellulo efficacy and favorable pharmacokinetic properties, makes it a valuable tool for investigating the specific roles of PAD1 in health and disease. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this promising selective inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

An In-Depth Technical Guide to D-Cl-amidine: A Tool for Studying Protein Arginine Deiminase 1 (PAD1) Function

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). It details the inhibitor's mechanism of action, kinetic properties, and its application in cellular and biochemical assays to elucidate the biological functions of PAD1. This document is intended to serve as a technical resource, offering detailed protocols and data to facilitate the use of this compound as a chemical probe in research and development.

Introduction to Protein Arginine Deiminases (PADs)

The Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes responsible for a critical post-translational modification known as citrullination or deimination. This process involves the irreversible hydrolysis of a peptidyl-arginine residue to a peptidyl-citrulline. This conversion neutralizes the positive charge of the arginine side chain, which can lead to significant alterations in protein structure and function. In humans, five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, each with distinct tissue distribution and substrate specificities.

Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune conditions like rheumatoid arthritis and multiple sclerosis, various cancers, and neurodegenerative disorders. Consequently, there is significant interest in developing specific inhibitors for each PAD isozyme to understand their individual roles in health and disease and to validate them as therapeutic targets. This compound has emerged as a key chemical tool for specifically investigating the function of PAD1.[1]

This compound: A Selective PAD1 Inhibitor

This compound is a D-amino acid-based analog of the pan-PAD inhibitor, Cl-amidine.[1] The inversion of stereochemistry from the L- to the D-configuration confers remarkable selectivity for PAD1 over other active PAD isozymes.[1]

2.1 Mechanism of Action

This compound is a mechanism-based irreversible inhibitor. It features a halo-acetamidine "warhead" that mimics the guanidinium group of the natural substrate, arginine. This allows the inhibitor to bind to the enzyme's active site, where it covalently modifies a critical cysteine residue, leading to irreversible inactivation of the enzyme.

2.2 Quantitative Data: Potency and Selectivity

The potency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I. The following table summarizes the kinetic constants for this compound and its parent compound, L-Cl-amidine, against the active human PAD isozymes, highlighting this compound's selectivity for PAD1.[1]

| Inhibitor | Target Isozyme | k_inact/K_I (M⁻¹min⁻¹) | Selectivity vs. PAD1 |

| This compound | PAD1 | 13,500 | - |

| PAD2 | 270 | 50-fold | |

| PAD3 | <50 | >270-fold | |

| PAD4 | 1,400 | ~10-fold | |

| L-Cl-amidine | PAD1 | 37,000 | - |

| PAD2 | 4,300 | ~9-fold | |

| PAD3 | 1,200 | ~31-fold | |

| PAD4 | 13,000 | ~3-fold |

Data sourced from Bicker et al., ACS Med Chem Lett, 2012.[1]

Signaling and Biological Role of PAD1

PAD1 is highly expressed in the epidermis and uterus, where it plays a role in terminal differentiation. More recently, PAD1 has been identified as a potential therapeutic target in triple-negative breast cancer. Inhibition of PAD1 by this compound in PAD1-expressing cancer cells, such as MDA-MB-231, has been shown to decrease cell viability and induce apoptosis through the activation of effector caspases like caspase-3.[1]

References

The Enzymatic Inhibition Kinetics of D-Cl-amidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic inhibition kinetics of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminases (PADs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and mechanisms.

Introduction to this compound and its Target: Protein Arginine Deiminases

This compound is a derivative of the pan-PAD inhibitor Cl-amidine, distinguished by the d-stereochemistry of its amino acid component. This modification confers enhanced selectivity, particularly for PAD1. PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including inflammation, gene regulation, and apoptosis.[1][2] Dysregulated PAD activity is implicated in several diseases, including rheumatoid arthritis, ulcerative colitis, and cancer, making PADs attractive therapeutic targets.[1]

This compound, like its predecessor, is a haloacetamidine-based irreversible inhibitor. It functions by covalently modifying a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[3]

Quantitative Inhibition Kinetics

The potency and selectivity of this compound and the related compound Cl-amidine have been characterized against various PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant kinact/KI, which reflects the overall inhibitory potency.

| Inhibitor | Target Isozyme | kinact/KI (M-1min-1) | IC50 (µM) | Fold Selectivity (vs. PAD4) | Reference |

| This compound | PAD1 | 13,500 | - | ~10-fold | |

| PAD2 | - | - | 50-fold | ||

| PAD3 | - | - | 200-fold | ||

| PAD4 | ~1,350 | - | 1 | ||

| Cl-amidine | PAD1 | - | 0.8 | - | [4][5] |

| PAD2 | - | - | - | ||

| PAD3 | - | 6.2 | - | [4][5] | |

| PAD4 | 13,000 | 5.9 | - | [2][4][5] |

Signaling Pathways Modulated by this compound Inhibition

The inhibition of PADs by this compound can significantly impact cellular signaling pathways, particularly in the context of cancer and inflammation.

PAD1-Mediated Regulation of the MEK1-ERK1/2-MMP2 Pathway in Cancer

In triple-negative breast cancer, PAD1 has been shown to play a crucial role in promoting epithelial-mesenchymal transition (EMT) and metastasis. This compound, as a potent PAD1 inhibitor, can interfere with this pathway. The proposed mechanism involves the citrullination of MEK1 by PAD1, which in turn suppresses the phosphorylation of ERK1/2 and leads to the upregulation of matrix metalloproteinase-2 (MMP2), a key enzyme in cancer cell invasion.

References

- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4-Mediated Neutrophil Extracellular Trap Formation Is Not Required for Immunity against Influenza Infection | PLOS One [journals.plos.org]

- 3. rupress.org [rupress.org]

- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A continuous spectrophotometric assay method for peptidylarginine deiminase type 4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Cl-amidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Cl-amidine, a potent and highly selective inhibitor of Peptidylarginine Deiminase 1 (PAD1), in cell culture experiments. This document outlines its mechanism of action, summarizes effective concentrations across various cell lines, and provides detailed protocols for determining optimal experimental conditions.

Application Notes

Introduction to this compound

This compound is a D-amino acid-based, irreversible inhibitor of PAD enzymes, with high selectivity for PAD1.[1] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins, a process known as citrullination or deimination. This modification can alter protein structure and function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[2][3][4] this compound offers improved bioavailability and a better safety profile compared to its L-amino acid counterpart, Cl-amidine, a pan-PAD inhibitor.[3] Its selectivity makes it a valuable tool for investigating the specific roles of PAD1 in cellular processes.

Mechanism of Action

This compound, like other haloacetamidine-based inhibitors, irreversibly inactivates PAD enzymes by covalently modifying a critical cysteine residue within the enzyme's active site.[5] This prevents the conversion of protein-bound arginine to citrulline. Inhibition of PAD1 by this compound can lead to various cellular outcomes, including the induction of apoptosis and cell cycle arrest.[1][5][6] For instance, in MDA-MB-231 breast cancer cells, treatment with this compound leads to decreased cell viability and an increase in caspase-3 activity, indicating apoptosis induction.[1]

Caption: Mechanism of this compound action on PAD1.

Guidelines for Determining Optimal Concentration

The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological question being addressed. A typical workflow involves establishing the cytotoxic profile of the compound and then selecting sub-toxic concentrations for functional assays.

-

Initial Range Finding: Start with a broad range of concentrations based on published data (e.g., 1 µM to 500 µM).

-

Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT, WST-1) to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that does not cause significant cell death for your specific cell line and incubation time.

-

Functional Assays: Use sub-toxic concentrations to assess the biological activity of this compound, such as its ability to inhibit protein citrullination. This can be measured by Western blotting for citrullinated histones (e.g., H3cit).

Caption: Workflow for optimizing this compound concentration.

Quantitative Data Summary

The following tables summarize the reported effective concentrations and IC50 values for this compound and the related pan-PAD inhibitor, Cl-amidine, in various contexts. Note that this compound is a selective PAD1 inhibitor, while Cl-amidine inhibits multiple PAD isozymes.[1][3]

Table 1: this compound Efficacy and Cytotoxicity

| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Cell Viability | 200-400 µM | 96 hrs | Significantly decreased cell viability | [1] |

| MDA-MB-231 | Apoptosis | 200-400 µM | N/A | Increased caspase-3 activity |[1] |

Table 2: Cl-amidine (Pan-PAD Inhibitor) Efficacy and Cytotoxicity for Reference

| Cell Line / Target | Assay Type | Concentration / IC50 | Incubation Time | Effect | Reference |

|---|---|---|---|---|---|

| PAD1 | Cell-free assay | IC50: 0.8 µM | N/A | Enzyme Inhibition | [5][6][7] |

| PAD3 | Cell-free assay | IC50: 6.2 µM | N/A | Enzyme Inhibition | [5][6][7] |

| PAD4 | Cell-free assay | IC50: 5.9 µM | N/A | Enzyme Inhibition | [5][6][7] |

| U-87 MG (Glioma) | WST-1 Assay | IC50: 256.09 µM | 24 hrs | Antiproliferative | [2] |

| U-87 MG (Glioma) | WST-1 Assay | IC50: 150.40 µM | 48 hrs | Antiproliferative | [2] |

| U2OS (Osteosarcoma) | Cell Viability | EC50: 160 µM | 72 hrs | Antiproliferative | [5] |

| TK6 (Lymphoblastoid) | Apoptosis Assay | 5 - 50 µg/mL | 24 hrs | Dose-dependent apoptosis | [5][6] |

| HT29 (Colon Cancer) | Apoptosis Assay | 5 - 50 µg/mL | 24 hrs | Dose-dependent apoptosis | [5][6] |

| HL-60 | PAD4 Inhibition | 5 - 10 µM | 15 mins | Reduced citrullinated H4 | [7] |

| Dendritic Cells | iNOS Expression | 50 - 200 µM | 24 hrs | Suppressed LPS-induced iNOS | [8][9] |

| RHEs | Deimination | 800 µM | 48 hrs | Reduced total deiminated proteins by ~45% |[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound hydrochloride is soluble in DMSO.[1] Proper storage is crucial to maintain its activity.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO, for example, at a concentration of 80 mg/mL (230.39 mM).[1] Warming the tube to 37°C and using an ultrasonic bath can aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).

Protocol 2: Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (background control) and cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis of Histone Citrullination

This protocol allows for the detection of changes in protein citrullination (e.g., on histone H3) following this compound treatment, confirming its inhibitory activity within the cell.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Acid extraction buffers for histone purification (optional but recommended)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (16% or 4-20% gradient recommended for histones)[13]

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-Histone H3 (citrulline R2+R8+R17) and Anti-Histone H3 (total H3, as a loading control).[13]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound and a positive control (e.g., a calcium ionophore like A23187 to induce citrullination), wash cells with cold PBS and lyse them. For histones, an acid extraction protocol is often preferred to enrich for these basic proteins.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 15-25 µg of protein per lane by boiling in sample buffer. Separate the proteins on a high-percentage SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-citrullinated H3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.

Caption: Logical relationship of this compound's cellular effects.

References

- 1. glpbio.com [glpbio.com]

- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

- 11. protocols.io [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: D-Cl-amidine Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

D-Cl-amidine is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme involved in the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] Due to its role in various physiological and pathological processes, this compound is a valuable tool for research in areas such as oncology, where it has been shown to decrease cell viability and induce apoptosis.[1][2] Proper handling and storage of this compound, particularly in its common solvent Dimethyl Sulfoxide (DMSO), are critical for ensuring experimental reproducibility and the integrity of the compound.

Solubility in DMSO

This compound hydrochloride exhibits good solubility in DMSO, although heating and sonication are often required to achieve maximum concentration.[1][2] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][3] Reports indicate that concentrations ranging from 32 mg/mL to 80 mg/mL can be achieved.[1][2]

Stability and Storage

Solid Form: As a solid, this compound hydrochloride should be stored at -20°C, protected from light, and preferably under an inert nitrogen atmosphere.[1][4]

DMSO Stock Solutions: Once dissolved in DMSO, stock solutions of this compound are stable for a limited period. For long-term storage of up to six months, it is recommended to keep aliquots at -80°C.[1][2][5] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2][5] To maintain compound integrity, it is imperative to use aliquots to avoid repeated freeze-thaw cycles.[1][2] Solutions should also be protected from light and moisture.[1][5]

Aqueous Solutions: It is not recommended to store aqueous dilutions of this compound for more than one day, as the compound's stability in aqueous buffers is limited.[6]

Data Presentation: Quantitative Summary

The following tables provide a summary of the solubility and storage conditions for this compound.

Table 1: Solubility of this compound hydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |

|---|---|---|---|---|

| DMSO | 32 mg/mL | 92.16 mM | Ultrasonic, warming, and heat to 60°C recommended. | [1][4] |

| DMSO | 80 mg/mL | 230.39 mM | Ultrasonic, warming, and heat to 60°C recommended. | [2] |

| H₂O | 16.67 mg/mL | 48.01 mM | Ultrasonic, warming, and heat to 60°C recommended. |[1] |

Note: The molecular weight of this compound hydrochloride is 347.24 g/mol .[1][4]

Table 2: Recommended Storage Conditions

| Format | Temperature | Duration | Conditions | Source(s) |

|---|---|---|---|---|

| Solid (Powder) | -20°C | ≥ 4 years | Protect from light, store under nitrogen. | [1][4][6] |

| In DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][2][5] |

| In DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][2][5] |

| In Aqueous Buffer | 4°C / RT | ≤ 1 day | Prepare fresh before use. |[6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound DMSO Stock Solution

This protocol describes the preparation of a 92 mg/mL (~230 mM) stock solution in DMSO.

Materials:

-

This compound hydrochloride (solid powder)

-

Anhydrous DMSO (newly opened bottle)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Water bath or heat block set to 60°C

-

Bath sonicator

-

Vortex mixer

-

Precision balance

Methodology:

-

Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound hydrochloride powder accurately and place it into a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 125 µL of DMSO for an 80 mg/mL solution).

-

Briefly vortex the mixture.

-

Place the vial in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[1][2]

-

Following heating, place the vial in a bath sonicator for 10-15 minutes.[1][2]

-

Vortex the solution again until the solid is completely dissolved and the solution is clear.

-

Once fully dissolved, prepare single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots according to the recommendations in Table 2 (e.g., at -80°C for long-term storage).

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Sterile cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

Methodology:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: To avoid precipitation and solvent toxicity, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.

-

For example, to prepare a 100 µM working solution from an 80 mg/mL (230 mM) stock:

-

First, prepare an intermediate dilution by adding 2 µL of the 230 mM stock to 458 µL of culture medium (yields a 1 mM solution).

-

Next, add the required volume of this 1 mM intermediate solution to the final culture volume. For instance, add 10 µL of the 1 mM solution to 990 µL of medium in a well to achieve a final concentration of 10 µM.

-

-

Mix thoroughly by gentle pipetting or swirling before adding to cells.

-

Use the prepared working solution immediately. Do not store aqueous dilutions.[6]

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for this compound solution preparation and use.

Caption: Simplified signaling pathway for PAD inhibition.

References

Preparation of D-Cl-amidine Stock Solutions for In Vitro Assays

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of D-Cl-amidine stock solutions intended for in vitro biological assays. This compound is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in various physiological and pathological processes.[1][2] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results.

Chemical Properties and Solubility

This compound hydrochloride is the salt form of this compound, often used in research due to its enhanced water solubility and stability.[2] It is a white to light yellow solid.[3]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 32 mg/mL (92.16 mM)[3][4] | Ultrasonic and warming to 60°C may be required.[3][4] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][5] |

| Water | 16.67 mg/mL (48.01 mM)[3] | Requires sonication and warming to 60°C to dissolve.[3] |

| Ethanol | ~20 mg/mL | Data for the related compound Cl-amidine.[6] |

| PBS (pH 7.2) | ~3 mg/mL | Data for the related compound Cl-amidine.[6] |

Note: The molecular weight of this compound hydrochloride is 347.24 g/mol .[3]

Recommended Solvents and Stock Solution Preparation

The choice of solvent for preparing a this compound stock solution depends on the specific requirements of the in vitro assay, including the final desired concentration and the tolerance of the biological system to the solvent.

Protocol for Preparing a 10 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.

Materials:

-

This compound hydrochloride powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound.

-

Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aiding Dissolution (if necessary): If precipitation or incomplete dissolution occurs, the process can be aided by warming the solution to 37°C or 60°C and/or using an ultrasonic bath.[1][3]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[3]

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | 1 month[1][3] | Protect from light and store under nitrogen if possible.[3] |

| -80°C | 6 months[1][3] | Protect from light and store under nitrogen if possible.[3] |

Protocol for Preparing an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. However, the solubility in aqueous buffers is significantly lower.

Materials:

-

This compound hydrochloride powder

-

Sterile, deionized water or PBS (pH 7.2)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heat block

-

0.22 µm sterile filter

Procedure:

-

Weighing: Weigh the desired amount of this compound hydrochloride powder.

-

Dissolving: Add the appropriate volume of sterile water or PBS.

-

Aiding Dissolution: This will require significant effort. Use a combination of vortexing, heating to 60°C, and sonication to facilitate dissolution.[3]

-

Sterilization: Once dissolved, sterilize the solution by passing it through a 0.22 µm filter.[3]

-

Storage: It is highly recommended to prepare aqueous solutions fresh and use them on the same day.[6] Storing aqueous solutions for more than one day is not advised.[6]

Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the powdered compound to its use in an in vitro assay.

Caption: Experimental workflow for this compound stock solution preparation and use.

Signaling Pathway of this compound Action

This compound is an irreversible pan-inhibitor of peptidylarginine deiminases (PADs), with a preference for PAD1.[2][7] PAD enzymes catalyze the post-translational modification of arginine to citrulline in proteins, a process called citrullination. This modification can alter protein structure and function, and is implicated in various diseases. By inhibiting PADs, this compound can modulate downstream cellular processes. For example, inhibition of PADs can lead to an increase in p53 expression and the induction of apoptosis.[5] In some cell types, PAD inhibition has been shown to upregulate the ATF4/SESN2 pathway, which is involved in the cellular stress response and autophagy.[8]

Caption: Simplified signaling pathway of this compound action.

Quality Control

To ensure the integrity of your experiments, it is important to:

-

Confirm Solubility: Visually inspect the stock solution to ensure there is no precipitate. If unsure, centrifuge the tube and inspect for a pellet.

-

Use Fresh Dilutions: Prepare working dilutions from the frozen stock solution immediately before each experiment. Do not store diluted solutions.

-

Solvent Controls: Always include a vehicle control (the solvent used for the stock solution, at the same final concentration) in your experiments to account for any effects of the solvent itself.

By following these guidelines, researchers can prepare stable and effective this compound stock solutions for their in vitro studies, leading to more reliable and reproducible data.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]